
3-Chloro-5-phenylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-phenylpyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom at the 3rd position and a phenyl group at the 5th position .Physical And Chemical Properties Analysis
3-Chloro-5-phenylpyridazine has a density of 1.2±0.1 g/cm3, a boiling point of 381.1±30.0 °C at 760 mmHg, and a flash point of 216.2±10.2 °C. It has a molar refractivity of 51.9±0.3 cm3, and its polar surface area is 26 Å2. The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique
Cardiovascular Research
3-Chloro-5-phenylpyridazine: has been explored for its potential in cardiovascular drug development. Its structural similarity to pyridazinone, a compound known for cardiovascular applications, suggests it could be used in the synthesis of new cardiovascular agents .
Antimicrobial Activity
Research indicates that pyridazine derivatives, including 3-Chloro-5-phenylpyridazine , exhibit antimicrobial properties. This compound could be used to develop new antimicrobial agents, potentially offering alternative treatments for resistant strains of bacteria .
Anti-inflammatory Applications
The anti-inflammatory properties of pyridazine derivatives make 3-Chloro-5-phenylpyridazine a candidate for the development of new anti-inflammatory drugs. It could be particularly useful in the treatment of chronic inflammatory diseases .
Anticancer Potential
3-Chloro-5-phenylpyridazine: may have applications in cancer research due to the antitumor properties observed in related pyridazine compounds. It could be used to synthesize new compounds for cancer treatment .
Agrochemical Use
The structure of 3-Chloro-5-phenylpyridazine is conducive to agrochemical applications, such as the development of new herbicides, insecticides, and plant virucides. This could lead to more effective and targeted agrochemicals .
Neurological Disorders
There is potential for 3-Chloro-5-phenylpyridazine in the treatment of neurological disorders. Its mechanism of action may involve the modulation of neurotransmitter systems, which is a common approach in treating such conditions .
Antidiabetic Research
Pyridazine derivatives have shown promise in antidiabetic drug research3-Chloro-5-phenylpyridazine could be instrumental in the synthesis of new antidiabetic medications, contributing to better management of diabetes .
Antihypertensive Applications
The compound’s ability to influence calcium ion influx suggests that 3-Chloro-5-phenylpyridazine could be used in the development of antihypertensive drugs. This application could help in the creation of treatments for high blood pressure .
Mécanisme D'action
Target of Action
It is known that pyridazinone derivatives, to which 3-chloro-5-phenylpyridazine belongs, have been associated with a wide range of pharmacological activities .
Mode of Action
It is known that certain pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The environmental fate and ecotoxicity of related compounds have been studied .
Propriétés
IUPAC Name |
3-chloro-5-phenylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUALUOPIVGNCMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309930 |
Source


|
| Record name | 3-Chloro-5-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-phenylpyridazine | |
CAS RN |
86663-08-3 |
Source


|
| Record name | 3-Chloro-5-phenylpyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86663-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


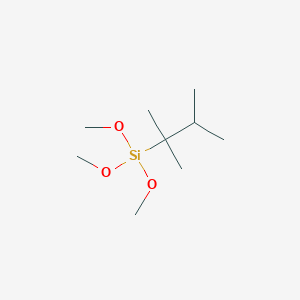

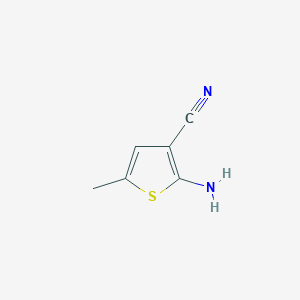

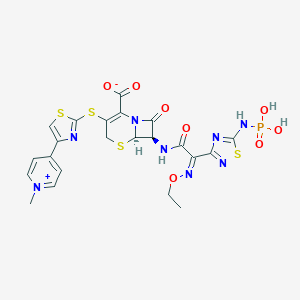

![(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione](/img/structure/B129210.png)

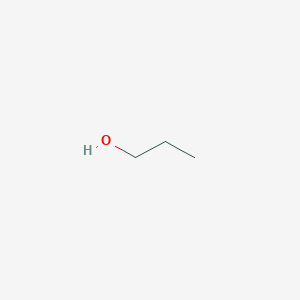

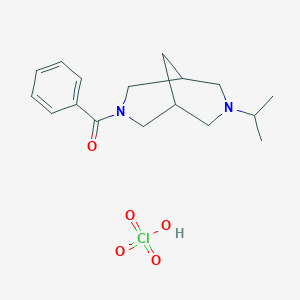
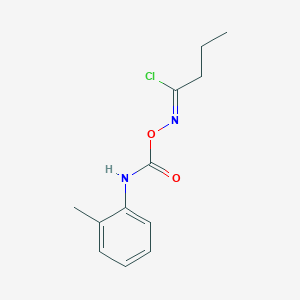
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)](/img/structure/B129224.png)